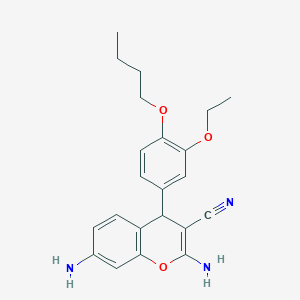![molecular formula C16H9ClFN3O3S B254493 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. In
作用机制
The mechanism of action of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound has potent antibacterial and antifungal activities against a wide range of microorganisms. It has also been reported to inhibit the growth of cancer cells, such as breast cancer, lung cancer, and colon cancer cells. Moreover, ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
实验室实验的优点和局限性
The advantages of using ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one in lab experiments are its potent biological activities, broad spectrum of antimicrobial and anticancer activities, and its ability to inhibit various enzymes. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the compound may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for the research of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one. Firstly, more studies are needed to elucidate the mechanism of action of the compound and its specific targets in the body. Secondly, the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be further explored. Thirdly, the compound's pharmacokinetics and toxicity profile should be investigated to determine its safety and efficacy in vivo. Fourthly, the development of novel derivatives of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one with improved solubility, bioavailability, and pharmacokinetics is a promising future direction. Finally, the compound's potential use in combination therapy with other drugs or natural compounds should be investigated to enhance its therapeutic efficacy.
合成方法
The synthesis of ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 3-chloro-4-fluoroaniline and 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, ((5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one has been studied for its ability to inhibit various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
属性
产品名称 |
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C16H9ClFN3O3S |
分子量 |
377.8 g/mol |
IUPAC 名称 |
(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-8-10(4-5-13(12)18)19-16-20-15(22)14(25-16)7-9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)/b14-7- |
InChI 键 |
DNZKYQXOFJVXKF-AUWJEWJLSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)




![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)